

An In-depth Technical Guide to 3-Chloro-tetrahydro-pyran-4-one

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Compound of Interest

Compound Name: 3-Chloro-tetrahydro-pyran-4-one

Cat. No.: B169126

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CAS Number: 160427-98-5

This technical guide provides a comprehensive overview of **3-Chloro-tetrahydro-pyran-4-one**, a halogenated derivative of the tetrahydropyranone core structure. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

3-Chloro-tetrahydro-pyran-4-one is a heterocyclic compound with a chlorine atom at the alpha position to the carbonyl group. This structural feature significantly influences its reactivity, making it a versatile intermediate in organic synthesis. While extensive experimental data for this specific compound is limited in publicly available literature, its basic properties are summarized below.

Table 1: Physicochemical Properties of **3-Chloro-tetrahydro-pyran-4-one**

Property	Value	Source
CAS Number	160427-98-5	Chemical Supplier Catalogs
Molecular Formula	C ₅ H ₇ ClO ₂	Calculated
Molecular Weight	134.56 g/mol	Calculated
Appearance	Not specified	-
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-
Solubility	Not specified	-

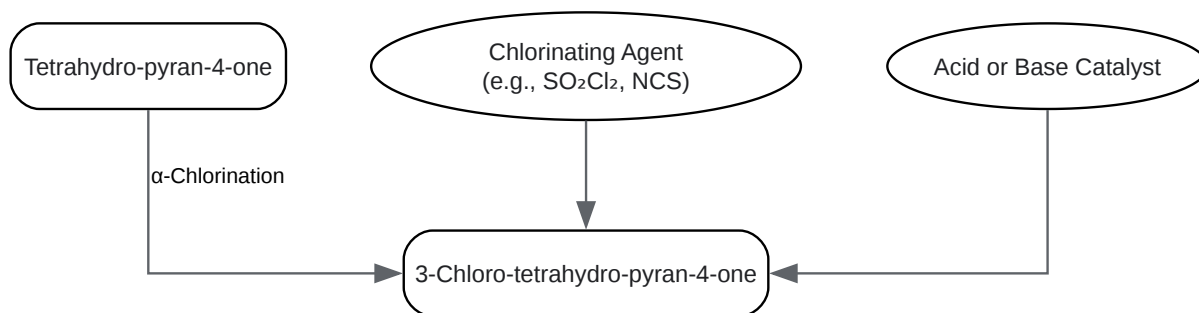
Synthesis and Reactivity

Detailed experimental protocols for the direct synthesis of **3-Chloro-tetrahydro-pyran-4-one** are not readily available in peer-reviewed journals. However, general methods for the synthesis of α -haloketones can be applied.

General Synthetic Approach: α -Halogenation of Ketones

The most common method for the preparation of α -chloro ketones is the direct chlorination of the corresponding ketone. This reaction typically proceeds via an enol or enolate intermediate.

Experimental Workflow: Conceptual α -Chlorination



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Caption: Conceptual workflow for the synthesis of **3-Chloro-tetrahydro-pyran-4-one**.

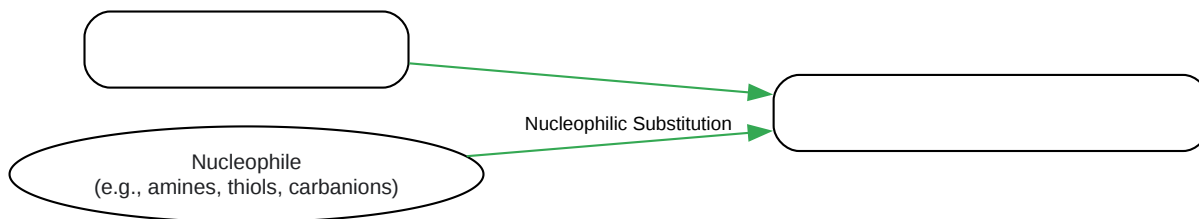
A plausible route involves the reaction of tetrahydro-4H-pyran-4-one with a suitable chlorinating agent, such as sulfuryl chloride (SO_2Cl_2) or N-chlorosuccinimide (NCS), often in the presence of an acid or base catalyst.

A Chinese patent (CN103508990A) describes a method for synthesizing tetrahydro-4H-pyran-4-one starting from 3-chloropropionyl chloride and ethylene, which proceeds through a 1,5-dichloropentan-3-one intermediate. While this does not yield the target molecule directly, it highlights a potential synthetic precursor.

Reactivity

As an α -chloro ketone, **3-Chloro-tetrahydro-pyran-4-one** is expected to be a reactive electrophile. The presence of the electron-withdrawing chlorine atom and the adjacent carbonyl group makes the α -carbon susceptible to nucleophilic attack. This reactivity is fundamental to its utility as a building block for more complex molecules.

Logical Relationship: Reactivity of α -Chloro Ketones



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Caption: General reactivity of **3-Chloro-tetrahydro-pyran-4-one** with nucleophiles.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Chloro-tetrahydro-pyran-4-one** has been found in the surveyed literature. For researchers planning to synthesize or work with this compound, characterization would be a critical first step.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the involvement of **3-Chloro-tetrahydro-pyran-4-one** in any specific signaling pathways. The broader class of tetrahydropyran derivatives is known to exhibit a wide range of biological activities, and substituted tetrahydropyranones are recognized as important pharmacophores. However, any potential biological effects of the title compound remain to be investigated.

Conclusion

3-Chloro-tetrahydro-pyran-4-one (CAS 160427-98-5) is a chemical entity with potential as a synthetic intermediate. While its basic chemical identity is established, there is a notable absence of detailed experimental and technical data in the public domain. Further research is required to fully characterize its physicochemical properties, develop robust synthetic protocols, and explore its potential applications, particularly in the context of medicinal chemistry and drug discovery. Researchers interested in this compound will need to rely on general principles of organic chemistry for its synthesis and handling, and will need to perform comprehensive characterization.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com